molecular formula C13H20Cl2N2 B7896874 (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Cat. No.: B7896874
M. Wt: 275.21 g/mol
InChI Key: ULAGLSHPSAALDD-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride (CAS: 1261231-97-3) is a piperidine-derived compound with a molecular weight of 275.22 g/mol . Its structure features a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine moiety, which is protonated as a hydrochloride salt. This compound has been studied in the context of organic synthesis and medicinal chemistry, though it is currently listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial demand .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12;/h1-2,5,7,12,15-16H,3-4,6,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAGLSHPSAALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

Piperidin-2-ylmethylamine derivatives are often synthesized via cyclization of δ-amino alcohols. For example, L-serine-derived organozinc reagents have been used to form 2,6-disubstituted piperidines through reductive cyclization of 6-oxoamino acids. Adapting this approach:

  • Starting material : Ethyl 6-oxo-D-norleucinate.

  • Reductive cyclization : Using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C yields piperidin-2-ylmethylamine derivatives with >70% efficiency.

Key reaction conditions :

  • Solvent: Methanol or ethanol.

  • Temperature: 60–80°C.

  • Catalysts: NaBH3CN or Pd/C for hydrogenation.

Organometallic Approaches

Copper-catalyzed reactions between β-aminoalkyl zinc iodides and chloromethyl propenes offer enantioselective routes to 5-methylene piperidines. For the target compound:

  • Zinc reagent preparation : Reacting 2-(benzylamino)ethyl iodide with zinc powder.

  • Coupling : Treating with 3-chloro-2-(chloromethyl)prop-1-ene under Cu(I) catalysis.

  • Cyclization : Sodium hydride-mediated cyclization yields the piperidine core.

Yield optimization :

  • Copper(I) iodide (10 mol%) enhances reaction efficiency.

  • Tetrahydrofuran (THF) as solvent improves solubility.

Functionalization with 2-Chlorobenzyl Groups

Alkylation of Piperidin-2-ylmethylamine

Direct alkylation of the secondary amine with 2-chlorobenzyl chloride is feasible but requires careful optimization to avoid over-alkylation:

  • Reaction setup : Piperidin-2-ylmethylamine (1.0 eq), 2-chlorobenzyl chloride (1.2 eq), K2CO3 (2.0 eq) in acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Aqueous extraction and column chromatography (SiO2, hexane/EtOAc 4:1).

Challenges :

  • Competing N-alkylation and O-alkylation (if hydroxyl groups are present).

  • Low yields (<50%) due to steric hindrance.

Reductive Amination

A more efficient route involves reductive amination between piperidin-2-ylmethylamine and 2-chlorobenzaldehyde :

  • Imine formation : Stir equimolar amounts of amine and aldehyde in methanol at 25°C for 6 hours.

  • Reduction : Add sodium borohydride (NaBH4, 2.0 eq) and stir for 12 hours.

  • Isolation : Acidify with HCl (g) to precipitate the hydrochloride salt.

Advantages :

  • Higher yields (60–75%).

  • Minimal byproducts.

Catalytic Hydrogenation for Deprotection

If protective groups (e.g., benzyl) are used during synthesis, palladium-catalyzed hydrogenation ensures clean deprotection:

  • Substrate : N-Benzyl-piperidin-2-ylmethylamine derivative.

  • Conditions : H2 (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 24 hours.

  • Yield : >90% deprotection efficiency.

Final Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via:

  • Dissolution : Amine in anhydrous diethyl ether.

  • Acid addition : Dropwise addition of concentrated HCl (37%) at 0°C.

  • Precipitation : Filter and wash with cold ether to obtain the pure hydrochloride.

Purity : >98% by HPLC (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation45–5090Simple setupLow yield, steric hindrance
Reductive Amination60–7595High efficiencyRequires aldehyde precursor
Organometallic70–8597EnantioselectiveComplex reagent preparation

Industrial-Scale Considerations

For bulk production, reductive amination is preferred due to scalability and cost-effectiveness. Critical parameters include:

  • Catalyst recycling : Pd/C can be reused up to 5 cycles with <10% activity loss.

  • Solvent recovery : Methanol and ethanol are distilled and reused.

Scientific Research Applications

Alzheimer's Disease Research

Recent studies have highlighted the compound's role as a potential therapeutic agent for Alzheimer's disease (AD). Research indicates that derivatives of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with AD pathology.

  • Case Study : A study synthesized a series of derivatives and evaluated their AChE inhibition activities. Four compounds demonstrated moderate inhibitory effects, with percentages exceeding 10% at 100 μM concentration . This suggests that further optimization could lead to more potent AChE inhibitors.

Multi-target Activity

The compound's structure allows it to interact with multiple biological targets, making it a candidate for multi-functional drugs. It has been reported that hybrids containing this compound can inhibit cholinesterases and amyloid aggregation while also exhibiting antioxidant properties.

  • Data Table: Biological Activities of Derivatives
CompoundAChE Inhibition (%)BChE Inhibition (%)Antioxidant ActivityAmyloid Aggregation Inhibition
1128ModerateYes
21510HighYes
32012LowNo

This table summarizes the biological activities of selected derivatives, indicating their potential as multi-target agents in AD treatment .

Targeting Ubiquitin Pathways

The compound has also been investigated for its role in cancer therapy, particularly in targeting the USP1/UAF1 deubiquitinase complex, which is implicated in various cancers.

  • Case Study : A study established the druggability of this complex and explored the potential of this compound derivatives as anticancer agents. The findings suggest that these compounds could disrupt cancer cell proliferation by modulating ubiquitin pathways .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the reaction of piperidine derivatives with chlorobenzyl compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

In Silico Studies

In silico docking studies have been utilized to predict the binding affinities of these compounds to various targets, supporting experimental findings and guiding further design efforts.

Conclusion and Future Directions

The applications of this compound span significant therapeutic areas, particularly in neuropharmacology and oncology. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications. Future studies should focus on comprehensive pharmacological evaluations and clinical trials to validate these findings.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences Status
(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride 1261231-97-3 275.22 Baseline compound with 2-chlorobenzyl and methylamine groups Discontinued
C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride 131055-86-2 ~275* Chlorobenzyl group at piperidin-4-yl position; methylamine at C-1 Discontinued
1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid hydrochloride 853649-08-8 ~289.7* Carboxylic acid substituent at piperidine-3 position Commercially available
Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride N/A 283.82 Benzothiazole ring replaces chlorobenzyl group Available
Bis-(2-Methyl-benzyl)-piperidin-2-ylmethyl-amine hydrochloride 1289386-00-0 358.95 Two 2-methylbenzyl groups instead of one chlorobenzyl Available

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The placement of the chlorobenzyl group (e.g., piperidin-2-yl vs. piperidin-4-yl) significantly impacts steric and electronic properties .
  • Functional Groups : Replacement of methylamine with carboxylic acid (CAS 853649-08-8) alters solubility and reactivity, making it more polar .
  • Aromatic Systems : The benzothiazole derivative (283.82 g/mol) introduces a heterocyclic ring, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties

Theoretical and experimental studies highlight differences in physicochemical behavior:

  • Polarity : The carboxylic acid derivative (CAS 853649-08-8) exhibits higher polarity due to its ionizable -COOH group, contrasting with the hydrophobic chlorobenzyl group in the baseline compound .

Biological Activity

(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and neuroprotective properties. The findings are supported by data tables and relevant case studies.

Antibacterial and Antifungal Activity

Research indicates that compounds with similar piperidine structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • A study on piperidine derivatives demonstrated that modifications on the phenyl ring significantly influenced their antibacterial activity. Compounds with halogen substitutions exhibited enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL .
  • Table 1 summarizes the antibacterial activity of various piperidine derivatives:
Compound NameTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CC. albicans0.0048

Anticancer Activity

The potential of this compound in cancer therapy has been explored through various studies. Piperidine derivatives have shown promising results in inducing apoptosis in cancer cells.

Case Study:
In a recent study, a piperidine derivative demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . The structure–activity relationship (SAR) indicated that specific structural modifications could enhance anticancer activity.

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DFaDu10
Compound EMCF-715
Compound FA54912

Neuroprotective Properties

Piperidine derivatives have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment.

Findings:
A study highlighted that certain piperidine-based compounds exhibited significant inhibition of both AChE and BuChE, contributing to improved cognitive function in animal models . The presence of a nitrogen atom in the piperidine ring was found to be crucial for enhancing neuroprotective activity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the purity of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride in synthetic chemistry research?

  • Answer : Purity characterization typically involves a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Elemental Analysis to verify stoichiometry.
    For example, in analogous piperidine derivatives, NMR chemical shifts (δ 1.4–3.2 ppm for piperidinyl protons) and HPLC retention times (e.g., 8.2 min under C18 column conditions) are critical benchmarks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts.
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
    These align with safety frameworks for structurally similar chlorinated amines .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yield?

  • Answer :

  • Route 1 : Reductive amination of 2-chlorobenzaldehyde with piperidin-2-ylmethylamine under hydrogen gas (1–3 atm) and palladium catalysis (yield: 65–75%).
  • Route 2 : Nucleophilic substitution of 2-chlorobenzyl chloride with piperidin-2-ylmethylamine in dichloromethane (DCM) with triethylamine (yield: 50–60%).
  • Key Variables : Temperature (optimized at 25–40°C), solvent polarity, and catalyst loading significantly influence yield .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for reductive amination steps.
  • Reaction Path Search : Tools like GRRM17 or Gaussian09 identify low-energy intermediates, reducing trial-and-error experimentation.
  • Case Study : For analogous piperidine derivatives, computational screening reduced optimization time by 40% by prioritizing solvent systems (e.g., THF vs. DCM) .

Q. How do researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor binding affinities?

  • Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific biases.
  • Structural Dynamics : Molecular docking simulations (e.g., AutoDock Vina) can explain variations in binding modes due to protonation states of the piperidine ring.
  • Example : Discrepancies in µ-opioid receptor affinity (Ki = 12 nM vs. 45 nM) were resolved by adjusting pH conditions during assays .

Q. What experimental design strategies minimize resource consumption while studying the compound’s stability under varying pH and temperature?

  • Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test multiple variables (pH 2–10, 20–60°C) with minimal runs.
  • Response Surface Methodology (RSM) : Model degradation kinetics (e.g., Arrhenius plots) to predict shelf-life.
  • Data : For related hydrochlorides, DoE reduced experiments by 30% while identifying pH 4–6 as the stability window .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the compound’s mechanism of action in biological systems?

  • Answer :

  • Metabolomics : LC-MS profiling to track downstream metabolites (e.g., piperidine ring oxidation products).
  • Proteomics : SILAC labeling identifies target proteins (e.g., GPCRs) affected by the compound.
  • Integration : Pathway enrichment tools like MetaboAnalyst or STRING link omics data to biological networks. For example, in neuropharmacology studies, this revealed cross-talk between dopamine and serotonin pathways .

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